molecular formula C13H11D6NO4 B1164080 Tandospirone Acid Metabolite-d6

Tandospirone Acid Metabolite-d6

Cat. No.: B1164080
M. Wt: 257.32
Attention: For research use only. Not for human or veterinary use.
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Description

Tandospirone citrate is a selective serotonin 5-HT1A receptor partial agonist, initially developed as a non-benzodiazepine anxiolytic and antidepressant . Its mechanism involves binding to presynaptic 5-HT1A autoreceptors in the raphe nucleus and postsynaptic receptors in cortical regions, inducing neuronal hyperpolarization via potassium channel activation . Repeated administration reduces 5-HT2A receptor density, contributing to its therapeutic effects . Clinically, it is used for generalized anxiety disorder, depression, and off-label applications in neurodegenerative conditions like Machado-Joseph disease (MJD) and spinocerebellar ataxia type 6 (SCA6) . Unlike benzodiazepines, tandospirone exhibits minimal sedation, cognitive impairment, or abuse liability .

Properties

Molecular Formula

C13H11D6NO4

Molecular Weight

257.32

Origin of Product

United States

Comparison with Similar Compounds

Buspirone

  • Pharmacology : Both tandospirone and buspirone are 5-HT1A partial agonists with dopamine D2 receptor antagonism, though tandospirone’s D2 affinity is weaker (Ki: 1.7 µM) .
  • Efficacy : Tandospirone demonstrates superior anxiolytic effects at higher doses (60 mg/day) compared to buspirone, particularly in reducing repetitive behaviors in rodent models .
  • Clinical Use : Buspirone is more commonly prescribed for generalized anxiety, while tandospirone shows unique efficacy in cerebellar ataxia subtypes (e.g., SCA6) .

Alprazolam

  • Mechanism : Alprazolam, a benzodiazepine, enhances GABAA receptor activity, whereas tandospirone targets 5-HT1A receptors .
  • Abuse Liability : In human studies, alprazolam produced dose-dependent drug liking (71% identified as benzodiazepine-like), while tandospirone elicited drug disliking (29% misclassification) .
  • Side Effects : Alprazolam caused significant psychomotor impairment, unlike tandospirone, which preserved cognitive function .

Escitalopram

  • Target : Escitalopram is an SSRI increasing synaptic serotonin, contrasting with tandospirone’s direct receptor modulation .
  • Clinical Outcomes: In multiple system atrophy-cerebellar type (MSA-C), tandospirone improved depression/anxiety and ataxia symptoms, whereas escitalopram better addressed autonomic dysfunction .

Lurasidone

  • Structural Similarities : Both share a tricyclic core with 5-HT1A partial agonism, but lurasidone additionally antagonizes 5-HT7 and D2 receptors .
  • Indications : Lurasidone is primarily an antipsychotic for schizophrenia, while tandospirone is used for anxiety and neurodegenerative ataxia .

F15599 and F13714

  • Potency : These full 5-HT1A agonists exhibit stronger anti-dyskinesia effects in Parkinson’s models compared to tandospirone’s partial agonism .
  • Selectivity : F15599 preferentially activates cortical 5-HT1A receptors, whereas tandospirone has broader subcortical activity .

Data Tables

Table 1: Pharmacological Profiles

Compound Primary Target Secondary Targets Abuse Liability Key Indications
Tandospirone 5-HT1A D2 (weak) Low Anxiety, MSA-C, SCA6
Buspirone 5-HT1A D2 Low Generalized Anxiety Disorder
Alprazolam GABAA High Panic Disorder
Escitalopram SERT None Depression, Autonomic Symptoms
Lurasidone 5-HT1A 5-HT7, D2 Low Schizophrenia

Table 2: Clinical Efficacy in Neurodegenerative Disorders

Condition Tandospirone Efficacy Comparator Efficacy Reference
MSA-C Improves ataxia Escitalopram: autonomic
MJD/SCA6 Significant ICARS reduction
L-DOPA-induced dyskinesia Moderate F15599/F13714: High

Research Findings and Contradictions

  • Dose-Dependent Effects : Higher tandospirone doses (60 mg/day) showed better anxiolytic efficacy without adverse effects, contrasting with earlier low-dose studies .

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